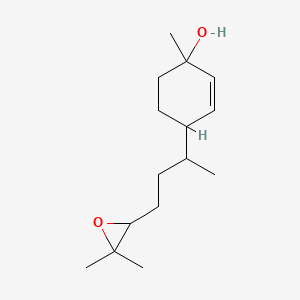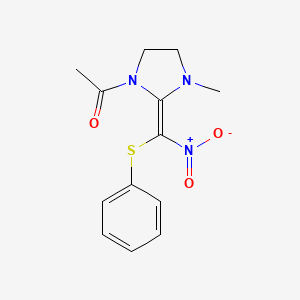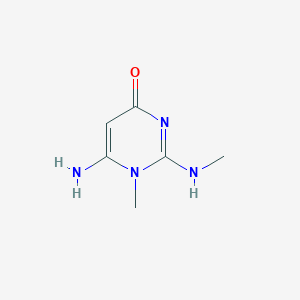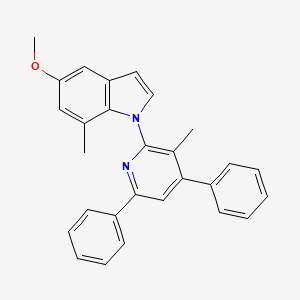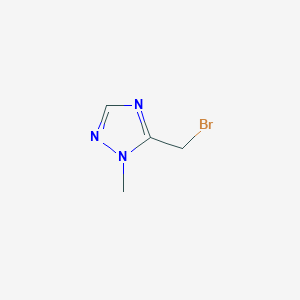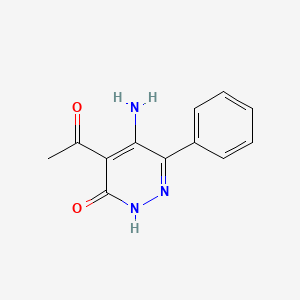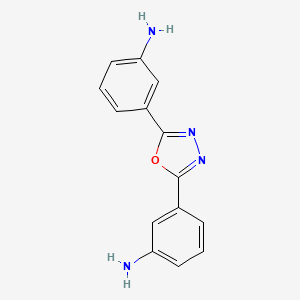
3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline is a compound with the molecular formula C14H12N4O. It is known for its unique structure, which includes an oxadiazole ring and two aniline groups.
Vorbereitungsmethoden
The synthesis of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline typically involves the polycondensation of aromatic diamines bearing oxadiazole rings with aromatic dialdehydes . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like phosphoric acid . Industrial production methods may involve scalable liquid chromatography techniques to isolate impurities and ensure the purity of the final product .
Analyse Chemischer Reaktionen
3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified electronic and optical properties .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel polymers with high thermal stability and unique electronic properties . In industry, it is used in the production of high-performance membranes for gas separation and ultrafiltration .
Wirkmechanismus
The mechanism of action of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline involves its interaction with molecular targets through its oxadiazole ring and aniline groups . These interactions can lead to changes in electronic and optical properties, making it useful in various applications such as optoelectronics and polymer light-emitting diodes . The specific pathways involved depend on the context of its use, but they generally involve the delocalization of π electrons and the high electron affinity of the oxadiazole ring .
Vergleich Mit ähnlichen Verbindungen
3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can be compared to other similar compounds such as 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline and 3,3’-bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate . These compounds share the oxadiazole ring structure but differ in their substituents and overall properties. The uniqueness of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline lies in its specific combination of aniline groups and oxadiazole ring, which imparts distinct electronic and optical characteristics .
Eigenschaften
CAS-Nummer |
2588-85-4 |
|---|---|
Molekularformel |
C14H12N4O |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
3-[5-(3-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H12N4O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H,15-16H2 |
InChI-Schlüssel |
HJLLHYNMAUWCNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


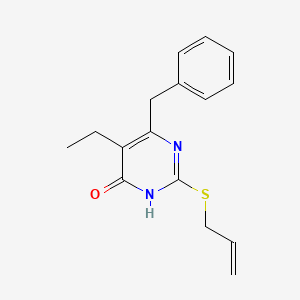
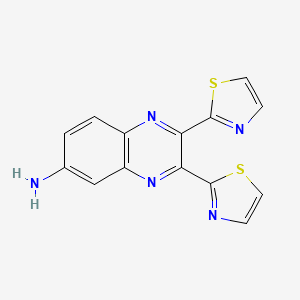
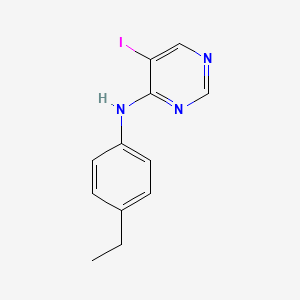
![Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12924737.png)
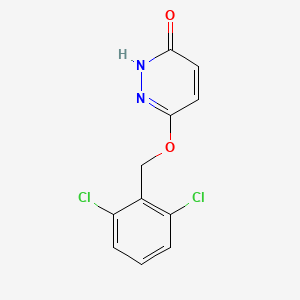
![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
